

# BRL-42715: A Powerful Tool for Elucidating β-Lactamase Kinetics

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Compound of Interest		
Compound Name:	BRL-42715	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**BRL-42715**, a penem  $\beta$ -lactamase inhibitor, serves as a potent and invaluable tool for studying the kinetics of  $\beta$ -lactamase enzymes. Its mechanism of action as an active-site-directed, irreversible inactivator allows for detailed investigation of enzyme-inhibitor interactions. This document provides comprehensive application notes and detailed protocols for utilizing **BRL-42715** in  $\beta$ -lactamase kinetic studies, aimed at researchers, scientists, and professionals in the field of drug development.

**BRL-42715** is a potent inhibitor of a wide array of bacterial  $\beta$ -lactamases, encompassing plasmid-mediated enzymes such as TEM, SHV, and OXA, as well as chromosomally mediated enzymes found in bacteria like Enterobacter, Citrobacter, and Serratia[1]. Its high efficiency is demonstrated by its ability to reduce the initial rate of hydrolysis of most  $\beta$ -lactamase enzymes by 50% at concentrations less than 0.01 micrograms/ml, which is significantly lower than other  $\beta$ -lactamase inhibitors[1]. This potent inhibitory activity translates to a substantial enhancement of the antibacterial efficacy of  $\beta$ -lactamase-susceptible antibiotics[1][2].

## **Mechanism of Action**

**BRL-42715** acts as a "suicide" inhibitor, forming a stable acyl-enzyme intermediate with the active site serine of Class A, C, and D  $\beta$ -lactamases. This initial complex then undergoes a



chemical rearrangement to form a stable, seven-membered thiazepine ring, leading to the irreversible inactivation of the enzyme[3]. However, it is important to note that **BRL-42715** is hydrolyzed by Class B metallo-β-lactamases and therefore acts as a substrate for these enzymes rather than an inhibitor.

## **Quantitative Data: Inhibitory Activity of BRL-42715**

The following tables summarize the kinetic parameters of **BRL-42715** against various  $\beta$ -lactamases, providing a comparative overview of its inhibitory potency.

Enzyme Class	β-Lactamase	Source Organism	Second-Order Rate Constant (k_inact/K_i) (M <sup>-1</sup> s <sup>-1</sup> )	Reference
A	TEM-1	Escherichia coli	6.4 x 10 <sup>5</sup>	
А	Staphylococcal	Staphylococcus aureus	1.7 x 10 <sup>5</sup>	
А	K1	Klebsiella pneumoniae	Not specified	
С	P99	Enterobacter cloacae	Not specified	<del>-</del>
D	Not specified	Not specified	Not specified	_

Table 1: Second-order rate constants for the inactivation of various  $\beta$ -lactamases by **BRL-42715**.



Enzyme	Half-life for Regeneration (t1/2)	Reference
K1 β-lactamase	5 minutes	
Staphylococcal β-lactamase	> 2 days	_
TEM-1	Incomplete recovery	_
P99	Incomplete recovery	_

Table 2: Stability of the BRL-42715- $\beta$ -lactamase complex.

β-Lactamase Type	IC₅₀ (μg/mL)	Comparison to other inhibitors	Reference
Plasmid-mediated (TEM, SHV, OXA)	< 0.01	10- to 100-fold lower	
Chromosomally- mediated	< 0.01	10- to 100-fold lower	
Cephalosporinases	< 0.004 (mg/L)	Most efficient inhibitor compared to clavulanic acid, sulbactam, and tazobactam	

Table 3: IC<sub>50</sub> values of **BRL-42715** against various β-lactamases.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **BRL-42715** to study  $\beta$ -lactamase kinetics.

## Protocol 1: Determination of IC<sub>50</sub> of BRL-42715

Objective: To determine the concentration of **BRL-42715** required to inhibit 50% of the  $\beta$ -lactamase activity.



### Materials:

- Purified β-lactamase enzyme
- BRL-42715 stock solution (in an appropriate solvent, e.g., DMSO)
- Nitrocefin (chromogenic substrate) stock solution
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 490 nm

### Procedure:

- Prepare serial dilutions of BRL-42715 in the assay buffer.
- In a 96-well plate, add a fixed concentration of β-lactamase to each well.
- Add the different concentrations of BRL-42715 to the wells and incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.
- Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
- Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
- Plot the initial velocity of the reaction as a function of the logarithm of the BRL-42715 concentration.
- Determine the IC<sub>50</sub> value from the resulting dose-response curve.

# Protocol 2: Determination of the Inactivation Kinetics (k\_inact and K\_i)





Objective: To determine the kinetic parameters of irreversible inhibition, including the maximal rate of inactivation (k\_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K\_i).

### Materials:

Same as Protocol 1.

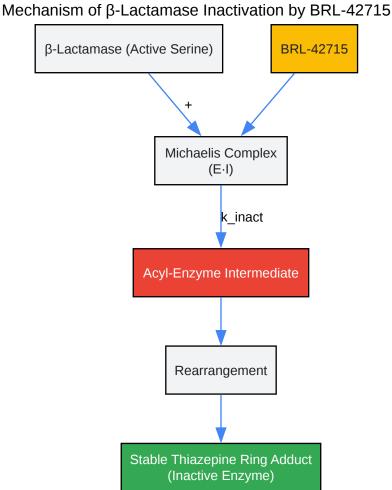
#### Procedure:

- Pre-incubate the  $\beta$ -lactamase enzyme with various concentrations of **BRL-42715** in the assay buffer at a constant temperature.
- At different time intervals, withdraw aliquots from each pre-incubation mixture.
- Immediately dilute the aliquots into a solution containing a saturating concentration of nitrocefin to measure the residual enzyme activity.
- Measure the initial rate of nitrocefin hydrolysis for each time point and inhibitor concentration.
- For each BRL-42715 concentration, plot the natural logarithm of the residual enzyme activity
  versus the pre-incubation time. The slope of this line will give the apparent first-order rate
  constant of inactivation (k\_obs).
- Plot the k obs values against the corresponding **BRL-42715** concentrations.
- Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k\_obs = (k\_inact \* [I])
   / (K\_i + [I]), where [I] is the inhibitor concentration. This will allow for the determination of k\_inact and K\_i.

## **Visualizations**

The following diagrams illustrate the key concepts and workflows described in these application notes.

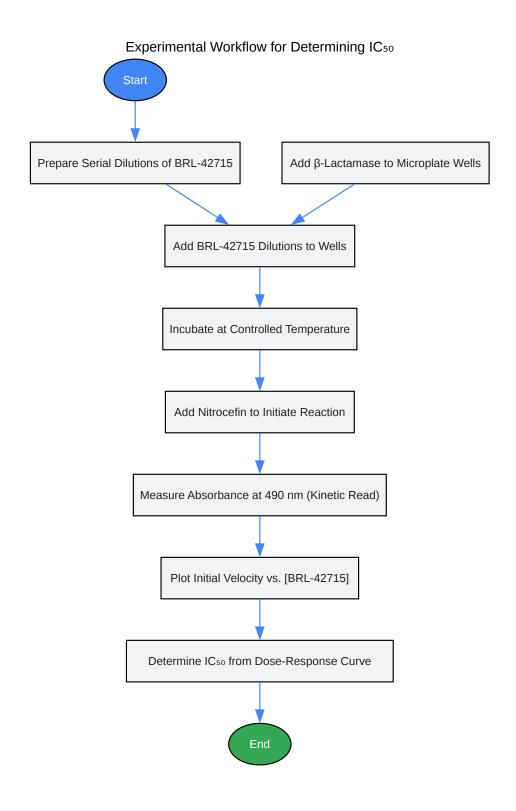




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Caption: Inactivation pathway of serine  $\beta$ -lactamases by **BRL-42715**.

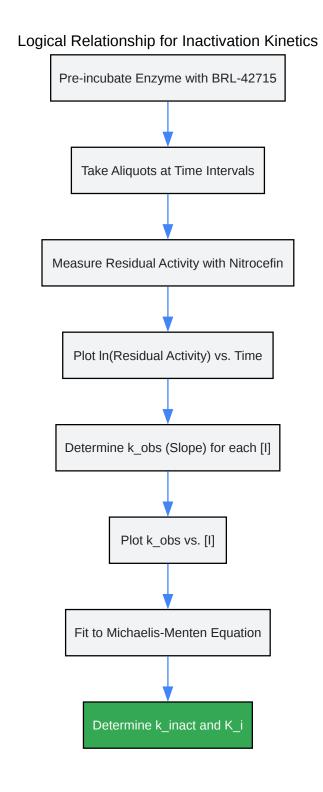




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Caption: Workflow for determining the IC<sub>50</sub> of BRL-42715.





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Caption: Logical steps for determining inactivation kinetic parameters.



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## References

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- 2. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
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